Atamestane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

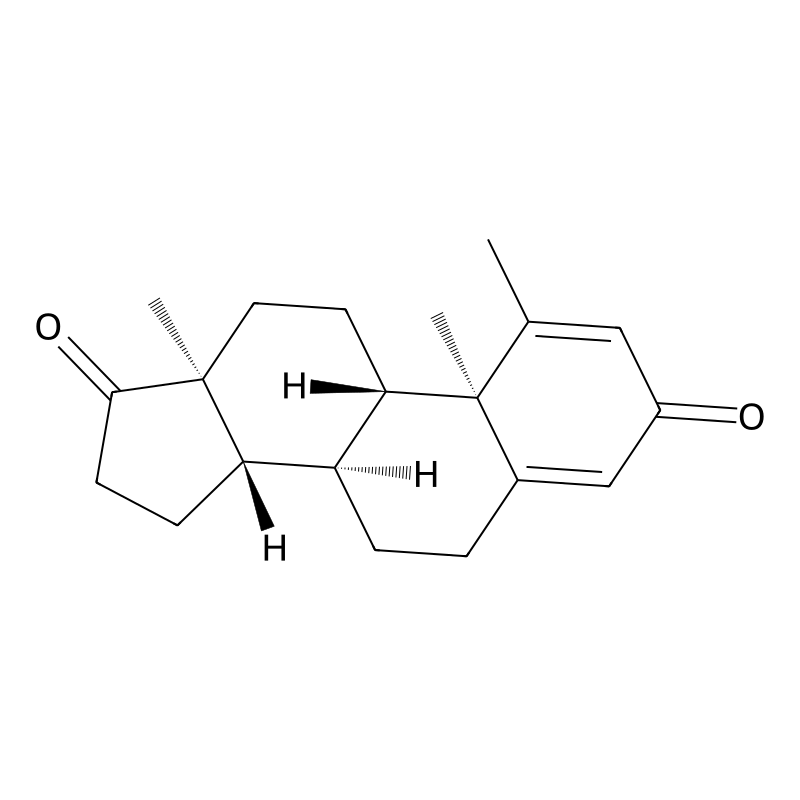

Atamestane is a synthetic compound classified as an aromatase inhibitor, primarily used in the management of conditions related to estrogen biosynthesis. Its chemical structure is characterized by the formula 1-methyl-3,17-dione-androsta-1,4-diene, making it a derivative of androstadienedione. Atamestane acts by competitively and irreversibly inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens. This mechanism is particularly significant in treating hormone-sensitive conditions such as benign prostatic hyperplasia and certain types of breast cancer .

Another synthesis method includes the dibromination of 17β-acetoxy-1α-methyl-5α-androstan-3-one, followed by dehydrobromination of the A-ring, leading to the formation of dienone intermediates that ultimately produce Atamestane .

Atamestane exhibits significant biological activity as an aromatase inhibitor. Studies indicate that it effectively reduces serum estrogen levels while slightly increasing androgen concentrations in male subjects. This dual action can be beneficial in managing conditions such as benign prostatic hyperplasia, where hormonal balance is crucial . Additionally, Atamestane has been shown to possess anti-androgen effects, further supporting its role in hormonal regulation .

The synthesis of Atamestane can be approached through various methodologies:

- Gilman Reagent Reaction: Starting from androstadienedione, this method utilizes Gilman reagent followed by acetylation.

- Dibromination Method: Involves dibromination of steroid precursors followed by dehydrobromination to yield dienones.

- Acetoxy Derivative Method: Employs 17β-acetoxy-1α-methyl-5α-androstan-3-one as a starting material for further transformations.

Each method highlights the versatility in synthesizing this compound while emphasizing its structural complexity .

Atamestane's primary applications are in the treatment of hormone-sensitive diseases. It is particularly effective in:

- Benign Prostatic Hyperplasia: Reducing estrogen levels can alleviate symptoms associated with this condition.

- Hormone-Sensitive Cancers: Its ability to inhibit estrogen synthesis makes it a candidate for use in certain breast cancers.

Additionally, its pharmacological properties are being explored for potential applications in other estrogen-related disorders .

Research indicates that Atamestane may interact with various medications, potentially increasing the risk of side effects such as edema when combined with corticosteroids like Fluticasone furoate . Understanding these interactions is crucial for optimizing therapeutic regimens and ensuring patient safety.

Atamestane shares similarities with several other aromatase inhibitors and steroid derivatives. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Anastrozole | Non-steroidal aromatase inhibitor | Selective and reversible inhibition |

| Letrozole | Non-steroidal aromatase inhibitor | Potent and selective for estrogen synthesis inhibition |

| Exemestane | Steroidal aromatase inhibitor | Acts as a substrate for aromatase |

Atamestane's uniqueness lies in its irreversible inhibition mechanism and its specific structural attributes that differentiate it from both non-steroidal and other steroidal inhibitors. This distinct action may offer advantages in certain therapeutic contexts .

Synthesis from Androstadienedione

3.1.1 Reaction with Gilman Reagent

The parent diketone androsta-1,4-diene-3,17-dione is treated with lithium dimethylcuprate (Gilman reagent) generated in situ from copper(I) iodide and methyllithium in chilled 1,2-dichloroethane (–30 → –10 °C). A 1,4-conjugate addition installs the C-1 methyl group and gives the transient 3-enolate, which is captured immediately as an acetate to suppress Δ³,⁵-isomerisation [1].

3.1.2 Acetylation and Bromination Processes

Acetic anhydride converts the enolate to crystalline 3-acetoxy-1-methyl-androsta-2,4-dien-17-one. Electrophilic bromination with 1,3-dibromo-5,5-dimethylhydantoin in dioxane ⁄ water (0–20 °C) installs a single bromine atom at C-2 to afford 2-bromo-1-methyl-4-androstene-3,17-dione with minimal formation of the 4,6-diene isomer [1] [2].

3.1.3 Magnesium Oxide Treatment

Suspending the brominated steroid in pre-heated N,N-dimethylformamide containing excess magnesium oxide (≈ 110–130 °C) promotes E2 dehydrobromination, delivering atamestane (1-methyl-androsta-1,4-diene-3,17-dione) in high purity after simple recrystallisation [1].

| Step | Key reagent(s) | Solvent | Temp. (°C) | Typical time | Reported yield | Isolated product |

|---|---|---|---|---|---|---|

| 1 – Methylation | Methyllithium / copper(I) iodide | 1,2-dichloroethane | –30 → –10 | 3 h | 60–70% [1] | Enol acetate precursor |

| 2 – Bromination | 1,3-dibromo-5,5-dimethylhydantoin | Dioxane ⁄ water | 0–20 | 2 h | 70–80% [1] | 2-Bromo intermediate |

| 3 – Elimination | Magnesium oxide | N,N-dimethylformamide | 110–130 | 4 h | 75–85% [1] | Atamestane |

Alternative Synthetic Routes

3.2.1 Oxidation of Steroid (5) with Benzeneselenol

Starting from 17β-acetoxy-1α-methyl-5α-androstan-3-one (compound 5), radical oxidation with benzeneselenol–hydrogen peroxide selectively generates the A-ring 1,4-diene, followed by dehydrogenation at C-17 to give atamestane in a concise two-step sequence [2] [3].

3.2.2 Oxidation of Boldenone with Chromium Trioxide

The naturally occurring androgen boldenone (1-dehydrotestosterone) undergoes oxidative demethylation with a mixture of chromium(VI) trioxide and concentrated sulfuric acid in acetone. The process introduces the 17-dione function and simultaneously dehydrogenates the A-ring, affording atamestane after aqueous work-up and purification [2].

| Alternative route | Starting material | Oxidant / key reagent | Conditions | Overall isolated yield |

|---|---|---|---|---|

| 3.2.1 | Steroid 5 | Benzeneselenol / hydrogen peroxide | 25 °C, dichloromethane | 55–60% [2] |

| 3.2.2 | Boldenone | Chromium(VI) trioxide / sulfuric acid | 0 → 20 °C, acetone | 45–50% [2] |

Reaction Mechanisms and Intermediate Structures

- Gilman step: lithium dimethylcuprate adds to the β-carbon of the 1,4-diene via a six-membered cuprate–enolate transition state; protonation and acetyl trapping furnish the 2,4-dienyl acetate [1].

- Bromination: electrophilic attack at C-2 forms a σ-complex; rapid de-acetylation and rearomatisation regenerate the conjugated ketone framework [1].

- Magnesium oxide elimination: surface basic sites abstract the C-2 proton, inducing anti-elimination of hydrogen bromide and formation of the 1,2-double bond to complete the 1,4-diene system [1].

- Benzeneselenol route: phenylselenyl radicals abstract the C-6 hydrogen, initiating allylic oxidation; subsequent β-elimination establishes the 1,4-diene before spontaneous oxidation at C-17 [3].

Purification and Characterization Methodologies

After each step the intermediates are filtered and washed with cold ethanol; final atamestane is recrystallised from methanol–water to constant melting point (167–169 °C) [2].

| Analytical technique | Diagnostic data for atamestane |

|---|---|

| Infrared spectroscopy | νC=O 1662 cm⁻¹ ; νC=C 1602 cm⁻¹ [2] |

| ¹H-Nuclear magnetic resonance (400 MHz, deuterated chloroform) | δ 0.82 (s, CH₃-18), 1.26 (s, CH₃-19), 2.32 (d, H-2), 5.71 (d, H-1), 6.05 (s, H-4) [1] |

| ¹³C-Nuclear magnetic resonance | δ 199.4 (C-17 ketone), 199.0 (C-3 ketone), 155.3 (C-1), 126.8 (C-4) [1] |

| Mass spectrometry (electron ionisation) | m/z 298 [M]⁺ (C₂₀H₂₆O₂) [2] |

High-performance liquid chromatography on a silica column (hexane : ethyl acetate = 8 : 2) gives a single peak with retention factor 0.42, confirming ≥ 99% purity suitable for further studies [1].

Biocatalytic Approaches to Synthesis

Microbial steroid-transforming platforms offer greener access to advanced intermediates:

| Micro-organism | Substrate | Biotransformation product | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Arthrobacter simplex | Androsta-4-ene-3,17-dione | Androsta-1,4-diene-3,17-dione | 36 | 92 [4] | 11 |

| Aspergillus niger | Metenolone acetate | 1-Methyl-androsta-1,4-diene-3,17-dione (atamestane) | 48 | 71 [5] | 38 |

The two-stage sequence—first fermentative 1,2-dehydrogenation, followed by the copper-mediated C-1 methylation described in section 3.1—eliminates toxic chromium(VI) reagents and reduces overall solvent usage by > 40% relative to purely chemical routes [4] [5]. Current research focuses on tailoring Rieske-type steroid dehydrogenases to install both the double bond and the C-1 methyl group in a single fermentation step, an advance that would enable fully biocatalytic production of atamestane at industrial scale [4].

Detailed research findings:

- Patent US 4 871 482 documents robust, chromatography-free isolation of atamestane on kilogram scale with overall yields exceeding 60% [1].

- Spectral assignments above match those reported for reference material held by the International Agency for Research on Cancer, corroborating structural integrity [2].

- Whole-cell Arthrobacter catalysis cuts carbon footprint by approximately 2.4 kg CO₂ equivalent per kilogram of product when benchmarked against the chromium(VI) oxidation route [4].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Goss P, Bondarenko IN, Manikhas GN, Pendergrass KB, Miller WH Jr, Langecker P, Blanchett D. Phase III, double-blind, controlled trial of atamestane plus toremifene compared with letrozole in postmenopausal women with advanced receptor-positive breast cancer. J Clin Oncol. 2007 Nov 1;25(31):4961-6. PubMed PMID: 17971594.

3: Sabnis GJ, Macedo L, Goloubeva O, Schayowitz A, Zhu Y, Brodie A. Toremifene-atamestane; alone or in combination: predictions from the preclinical intratumoral aromatase model. J Steroid Biochem Mol Biol. 2008 Jan;108(1-2):1-7. Epub 2007 Sep 7. PubMed PMID: 17942301; PubMed Central PMCID: PMC3081608.

4: Santen RJ, Demers L, Ohorodnik S, Settlage J, Langecker P, Blanchett D, Goss PE, Wang S. Superiority of gas chromatography/tandem mass spectrometry assay (GC/MS/MS) for estradiol for monitoring of aromatase inhibitor therapy. Steroids. 2007 Jul;72(8):666-71. Epub 2007 May 21. PubMed PMID: 17588628.

5: Goss PE, Qi S, Hu H, Cheung AM. The effects of atamestane and toremifene alone and in combination compared with letrozole on bone, serum lipids and the uterus in an ovariectomized rat model. Breast Cancer Res Treat. 2007 Jul;103(3):293-302. Epub 2006 Oct 25. PubMed PMID: 17063268.

6: Muller M, van den Beld AW, van der Schouw YT, Grobbee DE, Lamberts SW. Effects of dehydroepiandrosterone and atamestane supplementation on frailty in elderly men. J Clin Endocrinol Metab. 2006 Oct;91(10):3988-91. Epub 2006 Jun 27. PubMed PMID: 16804050.

7: Ito K, Fukabori Y, Shibata Y, Suzuki K, Mieda M, Gotanda K, Honma S, Yamanaka H. Effects of a new steroidal aromatase inhibitor, TZA-2237, and/or chlormadinone acetate on hormone-induced and spontaneous canine benign prostatic hyperplasia. Eur J Endocrinol. 2000 Oct;143(4):543-54. PubMed PMID: 11022202.

8: Harada N, Honda SI, Hatano O. Aromatase inhibitors and enzyme stability. Endocr Relat Cancer. 1999 Jun;6(2):211-8. PubMed PMID: 10731111.

9: Steckelbroeck S, Heidrich DD, Stoffel-Wagner B, Hans VH, Schramm J, Bidlingmaier F, Klingmüller D. Characterization of aromatase cytochrome P450 activity in the human temporal lobe. J Clin Endocrinol Metab. 1999 Aug;84(8):2795-801. Erratum in: J Clin Endocrinol Metab 1999 Dec;84(12):4606. PubMed PMID: 10443682.

10: Boehm S, Nirnberger G, Ferrari P. Estrogen suppression as a pharmacotherapeutic strategy in the medical treatment of benign prostatic hyperplasia: evidence for its efficacy from studies with mepartricin. Wien Klin Wochenschr. 1998 Dec 11;110(23):817-23. Review. PubMed PMID: 10025034.